molecular formula C15H13N3O3 B3155933 5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol CAS No. 814258-26-9

5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol

Cat. No.: B3155933
CAS No.: 814258-26-9
M. Wt: 283.28
InChI Key: VPEGQSSUJCNTAN-UHFFFAOYSA-N
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Description

5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol is a complex organic compound that features a phenol group substituted with a methoxy group and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide under controlled conditions. The methoxyphenol moiety can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-yl]phenol
  • 5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-triazol-5-yl]phenol

Uniqueness

5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties compared to thiadiazole or triazole analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-9-4-3-7-16-13(9)14-17-15(21-18-14)11-6-5-10(20-2)8-12(11)19/h3-8,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEGQSSUJCNTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=NOC(=N2)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol
Reactant of Route 2
5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol
Reactant of Route 3
5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol
Reactant of Route 4
5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol
Reactant of Route 5
5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol
Reactant of Route 6
5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol

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